An In-depth Technical Guide to 13C NMR Chemical Shift Assignments for L-Lyxose-5-13C
An In-depth Technical Guide to 13C NMR Chemical Shift Assignments for L-Lyxose-5-13C
This guide provides a comprehensive overview of the principles and methodologies for the assignment of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for L-Lyxose specifically labeled with 13C at the C5 position (L-Lyxose-5-13C). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopic labeling and NMR spectroscopy for structural elucidation and metabolic studies.
Introduction: The Significance of 13C NMR in Carbohydrate Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] For carbohydrates, which exhibit complex stereochemistry and can exist in multiple equilibrium forms in solution, NMR is particularly powerful.[3][4] 13C NMR spectroscopy, which probes the carbon backbone directly, offers a wide chemical shift dispersion, minimizing the signal overlap often encountered in proton (1H) NMR of carbohydrates.[5][6][7] This characteristic allows for the resolution of individual carbon signals, providing detailed insights into the molecular structure.
The use of stable isotope labeling, such as with 13C, significantly enhances the utility of NMR spectroscopy.[8][9] Site-specific labeling, as in L-Lyxose-5-13C, allows for the unambiguous identification of the labeled carbon's resonance and can facilitate the assignment of neighboring carbons through the observation of 13C-13C coupling constants in uniformly labeled molecules or by simplifying complex spectra.[9][10] This approach is invaluable for studying metabolic pathways, determining the conformation of oligosaccharides, and understanding carbohydrate-protein interactions.[8][11][12]
L-Lyxose, a pentose sugar, is a key component of various biologically important molecules. Understanding its conformational dynamics and structural features is crucial for various research applications. This guide will delve into the specific 13C NMR chemical shift assignments for L-Lyxose-5-13C, providing a framework for similar analyses of other labeled monosaccharides.
Tautomeric Equilibrium of L-Lyxose in Solution
In aqueous solution, monosaccharides like L-Lyxose exist as an equilibrium mixture of different cyclic hemiacetal forms (tautomers), primarily the six-membered pyranose and five-membered furanose rings, each of which can exist as α and β anomers. A small proportion of the open-chain aldehyde form is also present.[3] The relative populations of these tautomers are influenced by factors such as solvent and temperature.
The 13C NMR spectrum of L-Lyxose will therefore display distinct sets of signals for each of the major tautomers present in solution, with the intensity of the signals reflecting their relative abundance. The specific labeling at the C5 position in L-Lyxose-5-13C will result in a significantly enhanced signal for this carbon in all its tautomeric forms.
Caption: Experimental workflow for 13C NMR analysis.
13C NMR Chemical Shift Assignments for L-Lyxose-5-13C
The assignment of 13C NMR signals to specific carbon atoms in the different tautomers of L-Lyxose is based on established principles of carbohydrate NMR and comparison with literature data for similar pentoses. The chemical shift of a particular carbon is influenced by its local electronic environment, including the stereochemistry of adjacent hydroxyl groups and the anomeric configuration. [5][13] General Trends in 13C Chemical Shifts of Carbohydrates:
-
Anomeric Carbons (C1): These are the most deshielded carbons (excluding carbonyls) and typically resonate in the range of 90-100 ppm. The chemical shift of the anomeric carbon is sensitive to the configuration at C1 (α or β).
-
Carbons Bearing Hydroxyl Groups (C2, C3, C4): These carbons generally appear in the range of 65-80 ppm.
-
Exocyclic Methylene Carbon (C5 in pentopyranoses): This carbon is typically found in the range of 60-65 ppm.
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Influence of Axial vs. Equatorial Substituents: A carbon atom bearing an axial hydroxyl group is generally shielded (appears at a lower chemical shift) compared to one with an equatorial hydroxyl group. [13] The specific labeling at C5 in L-Lyxose-5-13C will result in a prominent signal for this carbon in all its forms, making its identification straightforward. The assignment of the other carbons can be facilitated by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached or long-range coupled protons, respectively. [6][14]
Tabulated Chemical Shift Data
The following table provides expected 13C NMR chemical shift ranges for the major tautomers of L-Lyxose in D₂O. It is important to note that exact chemical shifts can vary slightly depending on experimental conditions. The C5 signal will be significantly enhanced due to the isotopic label.
| Carbon | α-L-Lyxopyranose (ppm) | β-L-Lyxopyranose (ppm) | α-L-Lyxofuranose (ppm) | β-L-Lyxofuranose (ppm) |
| C1 | ~95.5 | ~95.9 | ~102-104 | ~97-99 |
| C2 | ~71.5 | ~71.5 | ~77-79 | ~75-77 |
| C3 | ~72.0 | ~74.2 | ~76-78 | ~74-76 |
| C4 | ~69.0 | ~68.0 | ~82-84 | ~80-82 |
| C5 | ~64.6 | ~65.7 | ~62-64 | ~61-63 |
Note: The values for the pyranose forms are based on data for D-Lyxose,[15] and the furanose ranges are estimates based on general trends for pentofuranoses. The C5 chemical shifts are highlighted to indicate the position of the 13C label.
Conclusion
This technical guide has provided a detailed framework for the 13C NMR chemical shift assignment of L-Lyxose-5-13C. By understanding the principles of carbohydrate NMR, the tautomeric equilibrium of L-Lyxose in solution, and by following a robust experimental protocol, researchers can confidently assign the carbon resonances. The use of 13C isotopic labeling is a powerful tool that greatly simplifies spectral analysis and enables more complex structural and metabolic studies. The data and methodologies presented herein serve as a valuable resource for scientists working with isotopically labeled carbohydrates.
References
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